molecular formula C18H18N2O2 B4070566 1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4070566
M. Wt: 294.3 g/mol
InChI Key: SLPYPYKUAHZCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenyl group and an amino group attached to the pyrrole ring, making it a significant molecule in various chemical and biological applications.

Scientific Research Applications

1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-PHENYL-3-[(1-PHENYLETHYL)AMINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other pyrrole derivatives such as:

    1-Methyl-1H-pyrrole: A simpler pyrrole derivative with different chemical properties and applications.

    2,5-Dimethyl-1H-pyrrole: Another pyrrole derivative with distinct reactivity and uses in organic synthesis.

The uniqueness of this compound lies in its specific structural features and the presence of both phenyl and amino groups, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-phenyl-3-(1-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(14-8-4-2-5-9-14)19-16-12-17(21)20(18(16)22)15-10-6-3-7-11-15/h2-11,13,16,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPYPYKUAHZCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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